N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGBBLCUNBUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and furan intermediates, followed by their coupling with mesityloxalamide under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other isoquinoline derivatives, furan-containing molecules, and mesityloxalamide analogs. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The compound features a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.45 g/mol |
| Functional Groups | Dihydroisoquinoline, Furan, Oxalamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline component may interact with neurotransmitter receptors, while the furan ring could engage in hydrogen bonding or π-π interactions with target proteins. The presence of the mesityl group may enhance the compound's binding affinity and specificity.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar oxalamides have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Compounds featuring dihydroisoquinoline structures are often explored for their neuroprotective properties.
Case Studies
- Antitumor Activity : A study on structurally related compounds indicated that modifications in the substituents significantly impacted their cytotoxicity against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 10 μM against breast cancer cells, suggesting promising anticancer potential (source: ).
- Antimicrobial Properties : Research has highlighted the antibacterial activity of furan-containing compounds against resistant strains of bacteria. A related compound displayed effective inhibition with an MIC (Minimum Inhibitory Concentration) value of 5 μg/mL against Staphylococcus aureus (source: ).
- Neuroprotective Effects : In vivo studies have shown that dihydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, potentially due to their ability to scavenge free radicals (source: ).
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydroisoquinoline : Starting from appropriate precursors through cyclization reactions.
- Furan Integration : Utilizing electrophilic substitution reactions to introduce the furan moiety.
- Oxalamide Linkage Formation : Reacting the intermediate with mesityl oxalate under controlled conditions.
Future Directions
Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) studies to optimize efficacy and selectivity.
- In vivo Studies to assess pharmacokinetics and toxicity profiles.
- Mechanistic Studies using advanced techniques such as X-ray crystallography to visualize binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
